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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling and Synthetic Utility of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

Target Audience: Research Chemists, Drug Discovery Scientists, and Process Engineers Document Type: In-Depth Technical Guide Executive Summary In modern medicinal chemistry, the rapid assembly of complex, drug-like scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Drug Discovery Scientists, and Process Engineers Document Type: In-Depth Technical Guide

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on versatile, polyfunctional building blocks. 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile (MDL: MFCD08685653; Enamine: EN300-232898) represents a highly strategic β -keto nitrile[1][2]. By combining a lipophilic 1-ethylpyrazole pharmacophore with a highly reactive 3-oxopropanenitrile (cyanoacetyl) moiety, this compound serves as a pivotal intermediate for synthesizing diverse heterocyclic systems, including pyrimidines, pyrazoles, and thiophenes.

This guide provides a comprehensive analysis of its physicochemical properties, intrinsic reactivity, and self-validating synthetic protocols, empowering researchers to leverage this building block in advanced drug discovery workflows.

Structural & Physicochemical Profiling

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in both synthetic environments and biological assays. While specific empirical data for the 1-ethyl-1H-pyrazol-4-yl isomer is proprietary, its exact structural isomer—3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (PubChem CID: 262101)—provides a highly accurate proxy for its baseline thermodynamic and physical properties[3][4].

Keto-Enol Tautomerism

Like all β -keto nitriles, 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile exists in a solvent-dependent equilibrium between its keto and enol tautomers. The active methylene (-CH₂-) is flanked by two strong electron-withdrawing groups (the carbonyl and the nitrile), rendering the protons highly acidic (estimated pKa ~5.0–6.0)[5]. This acidity is the fundamental driver of its utility in base-catalyzed condensations.

Quantitative Data Summary
PropertyValue / DescriptorCausality / Implication for Drug Design
Molecular Formula C₈H₉N₃ODefines the mass balance for synthetic equivalents.
Molecular Weight 163.18 g/mol [3][5]Low MW ensures downstream products remain within Lipinski's Rule of 5.
Exact Mass 163.0745 Da[3][5]Critical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area ~58.7 Ų[3][5]Optimal for membrane permeability; provides multiple H-bond acceptor sites.
XLogP3 (Predicted) ~0.8[3][4]Indicates moderate lipophilicity, favorable for aqueous/organic partitioning.

Reactivity Map & Mechanistic Pathways

The synthetic power of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile stems from its three distinct, orthogonally reactive centers. As a Senior Application Scientist, I emphasize that controlling the chemoselectivity between these sites is a matter of tuning the pH and selecting the appropriate hard/soft reagents.

  • The Carbonyl Group (Hard Electrophile): Susceptible to nucleophilic attack by hydrazines, hydroxylamines, and primary amines.

  • The Active Methylene (Soft Nucleophile): Upon deprotonation by a mild base, the resulting enolate readily attacks electrophiles (e.g., aldehydes in Knoevenagel condensations).

  • The Nitrile Group (Latent Electrophile): Can undergo hydration to amides, reduction to primary amines, or participate in cyclization events.

ReactivityMap Core 3-(1-ethyl-1H-pyrazol-4-yl) -3-oxopropanenitrile Carbonyl Carbonyl Group (C=O) Electrophilic Center Core->Carbonyl Hydrazine/Amine Attack Methylene Active Methylene (-CH2-) Nucleophilic Enolate Core->Methylene Base-Catalyzed Deprotonation Nitrile Nitrile Group (-C≡N) Addition / Hydrolysis Core->Nitrile Hydration/Reduction Pyrazole 1-Ethylpyrazole Core Lipophilic / H-Bond Acceptor Core->Pyrazole Pharmacophore Tuning

Figure 1: Reactivity map of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile highlighting its functional domains.

Experimental Protocol: Synthesis via Electrophilic Cyanoacetylation

For researchers needing to synthesize this or analogous β -keto nitriles de novo, the direct electrophilic cyanoacetylation of the heterocycle using a mixed anhydride is the most efficient, scalable route[6].

Causality of Reagent Selection: 1-Ethylpyrazole is an electron-rich heterocycle, but direct acylation with cyanoacetic acid is thermodynamically unfavorable. By generating a mixed anhydride in situ (using acetic anhydride) and activating it with a Lewis acid (Mg(ClO₄)₂), we dramatically lower the activation energy for electrophilic aromatic substitution at the 4-position of the pyrazole ring[6][7].

Step-by-Step Self-Validating Methodology

Reagents:

  • 1-Ethyl-1H-pyrazole (1.0 equiv)

  • Cyanoacetic acid (1.2 equiv)

  • Acetic anhydride (1.5 equiv)

  • Magnesium perchlorate (Mg(ClO₄)₂) (10 mol% catalyst)

Procedure:

  • Mixed Anhydride Generation: In an oven-dried flask under N₂, dissolve cyanoacetic acid in acetic anhydride. Stir at 50°C for 30 minutes.

    • Validation Check: The mixture should become homogeneous, indicating the formation of the cyanoacetic-acetic mixed anhydride.

  • Catalyst Activation: Cool the mixture to room temperature and add Mg(ClO₄)₂ (10 mol%). Stir for 10 minutes.

    • Causality: The Mg²⁺ ion coordinates to the carbonyl oxygens of the mixed anhydride, increasing the electrophilicity of the cyanoacetyl carbon.

  • Electrophilic Substitution: Add 1-ethyl-1H-pyrazole dropwise. Heat the reaction mixture to 80°C for 4–6 hours.

  • In-Process Monitoring (Self-Validation): Monitor via TLC (Eluent: EtOAc/Hexane 1:1).

    • Validation Check: The consumption of the high-Rf pyrazole starting material and the appearance of a highly UV-active, lower-Rf spot validates successful cyanoacetylation. The lower Rf is driven by the polar hydrogen-bonding capacity of the newly introduced β -keto nitrile moiety.

  • Quenching & Workup: Cool to room temperature and pour into crushed ice. Neutralize carefully with saturated aqueous NaHCO₃ until pH 7 is reached.

    • Causality: Neutralization is critical. If the aqueous phase remains acidic, the product may partition poorly into the organic phase during extraction.

  • Extraction & Purification: Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography.

Applications in Drug Discovery: The Gewald Reaction

One of the most powerful applications of 3-oxopropanenitriles is their use in the Gewald multicomponent reaction to synthesize 2-aminothiophenes[8][9]. The 2-aminothiophene scaffold is a recognized bioisostere for phenyl rings and is a core structural motif in several blockbuster drugs, including the antipsychotic Olanzapine.

By reacting 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile with a ketone and elemental sulfur in the presence of an amine base (e.g., morpholine), researchers can rapidly assemble highly functionalized, π-conjugated thiophenes[9].

GewaldPathway Start 3-Oxopropanenitrile Derivative Knoevenagel Knoevenagel Condensation Start->Knoevenagel Reagents Ketone + S8 + Amine Base Reagents->Knoevenagel Thiolation Thiolation Intermediate Knoevenagel->Thiolation S8 addition Cyclization Ring Closure & Tautomerization Thiolation->Cyclization Product 2-Aminothiophene Scaffold Cyclization->Product -H2O

Figure 2: Stepwise mechanistic workflow of the Gewald multicomponent reaction yielding 2-aminothiophenes.

Mechanistic Causality: The reaction initiates with a Knoevenagel condensation between the active methylene of the building block and the ketone. The morpholine base not only catalyzes this step but also activates the elemental sulfur (S₈). The sulfur attacks the newly formed alkene, followed by an intramolecular cyclization where the sulfur attacks the nitrile carbon, ultimately tautomerizing to yield the stable, aromatic 2-aminothiophene[8].

References

  • PubChem Database. "3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile" (Utilized as the structural isomeric proxy for physicochemical baseline data). National Center for Biotechnology Information. URL:[Link]

  • Andicsová, A., Kozma, E., & Végh, D. (2015). "Simple Synthesis of 3-Oxopropanenitriles via Electrophilic Cyanoacetylation of Heterocycles with Mixed Anhydrides." Journal of Heterocyclic Chemistry. ResearchGate. URL:[Link]

  • Puthiyapurayil, P., et al. (2008). "Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction." Tetrahedron. ResearchGate. URL:[Link]

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Exploratory

An In-depth Technical Guide to the Formation of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyrazole ring, a β-ketonitrile moiety, and an ethyl substituent, offers a versatile scaffold for the synthesis of a wide range of biologically active compounds. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, exhibiting activities such as anti-inflammatory, analgesic, and anticancer properties. The β-ketonitrile group serves as a highly reactive handle for further molecular elaborations, enabling the construction of more complex heterocyclic systems. This guide provides a comprehensive overview of the mechanism of formation, a detailed experimental protocol, and the analytical characterization of this important synthetic intermediate.

Mechanistic Pathway: A Modified Claisen Condensation

The formation of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is achieved through a crossed Claisen condensation reaction. This well-established carbon-carbon bond-forming reaction involves the acylation of a nitrile with an ester in the presence of a strong base.[1][2] In this specific synthesis, the key reactants are ethyl 1-ethyl-1H-pyrazole-4-carboxylate and acetonitrile.

The reaction mechanism can be delineated into the following key steps:

  • Deprotonation of Acetonitrile: A strong base, typically a sodium alkoxide such as sodium ethoxide, deprotonates the α-carbon of acetonitrile. This step is crucial as the α-protons of acetonitrile are only weakly acidic. The resulting carbanion is stabilized by the electron-withdrawing nitrile group.

  • Nucleophilic Attack: The acetonitrile carbanion, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ethyl 1-ethyl-1H-pyrazole-4-carboxylate. This leads to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, expelling the ethoxide leaving group. This step regenerates the carbonyl group and forms the desired β-ketonitrile product.

  • Deprotonation of the Product (Driving Force): The methylene protons of the newly formed β-ketonitrile are significantly more acidic than the starting acetonitrile due to the presence of two adjacent electron-withdrawing groups (the pyrazole carbonyl and the nitrile). The ethoxide base present in the reaction mixture readily deprotonates the product, forming a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and serves as the driving force for the entire reaction, shifting the equilibrium towards the product.[2]

  • Protonation during Work-up: The final product is obtained after an acidic work-up, which protonates the enolate to yield the neutral 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile.

Diagram of the Claisen condensation mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile, based on established procedures for Claisen condensations involving pyrazole esters and nitriles.

Synthesis of the Precursor: Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

The synthesis of the starting ester can be achieved through the N-alkylation of ethyl 1H-pyrazole-4-carboxylate.

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate

  • Ethyl iodide or diethyl sulfate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

  • To this suspension, add ethyl iodide or diethyl sulfate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

Synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

Materials:

  • Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

  • Acetonitrile (anhydrous)

  • Sodium ethoxide (NaOEt) or Sodium metal

  • Anhydrous ethanol

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), carefully add freshly cut sodium metal (1.1 equivalents) to anhydrous ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, or a commercial solution of sodium ethoxide in ethanol, add anhydrous diethyl ether or THF.

  • Addition of Reactants: Cool the mixture to 0 °C and add a solution of ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) and anhydrous acetonitrile (1.5 equivalents) in the same anhydrous solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • Extraction: Extract the mixture with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile.[3]

Reactant/ReagentMolecular Weight ( g/mol )Molar Equivalents
Ethyl 1-ethyl-1H-pyrazole-4-carboxylate168.191.0
Acetonitrile41.051.5
Sodium Ethoxide68.051.1

Table 1: Molar equivalents of reactants and reagents.

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Foundational

An In-depth Technical Guide to 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile: Molecular Weight and 3D Structural Elucidation

For Immediate Release This technical guide provides a comprehensive overview of the physicochemical properties and three-dimensional (3D) structure of the compound 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile. This do...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties and three-dimensional (3D) structure of the compound 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the detailed molecular characteristics of this pyrazole derivative.

Introduction

3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. Understanding the precise molecular weight and the 3D conformation of this molecule is fundamental to elucidating its structure-activity relationship (SAR), designing novel derivatives with improved therapeutic profiles, and predicting its behavior in biological systems. This guide will detail the determination of its molecular weight and explore the methodologies for ascertaining its 3D structure.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its characterization and application in research and development. The molecular formula and molecular weight are primary identifiers.

Molecular Formula and Weight

The molecular formula of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile has been determined by analysis of its constituent chemical groups:

  • 1-ethyl-1H-pyrazole moiety : The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. The "1-ethyl" designation indicates an ethyl group (-C₂H₅) is attached to one of the nitrogen atoms. The core 1-ethyl-1H-pyrazole has a molecular formula of C₅H₈N₂.[1][2][3]

  • 3-oxopropanenitrile moiety : This group, attached to the 4-position of the pyrazole ring, consists of a three-carbon chain with a ketone (oxo) group and a nitrile (-C≡N) group. Its molecular formula is C₃H₃NO.[4][5]

By combining these moieties and accounting for the substitution pattern, the molecular formula of the entire compound is determined to be C₉H₁₁N₃O .

The molecular weight is calculated based on the atomic weights of the constituent atoms.[6][7] The calculated molecular weight for C₉H₁₁N₃O is approximately 177.20 g/mol .

PropertyValueSource
Molecular FormulaC₉H₁₁N₃OCalculated
Molecular Weight177.20 g/mol Calculated[6][7]
IUPAC Name3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile-

Three-Dimensional (3D) Structure

The 3D structure of a molecule is paramount for understanding its interaction with biological targets. The spatial arrangement of atoms dictates the molecule's shape, polarity, and ability to form intermolecular interactions, which are key determinants of its pharmacological activity.

Experimental Determination of 3D Structure

To date, a publically available, experimentally determined 3D structure of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile has not been deposited in crystallographic databases. The gold-standard experimental technique for determining the 3D structure of small molecules is single-crystal X-ray diffraction . This method provides unambiguous information about the atomic coordinates in the solid state.

The general workflow for experimental 3D structure determination via X-ray crystallography is outlined below:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_validation Validation & Deposition Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Deposition Database Deposition Validation->Deposition computational_workflow cluster_input Input Generation cluster_generation 3D Structure Generation cluster_optimization Energy Minimization cluster_output Output & Analysis Input_2D 2D Structure Input (e.g., SMILES) Generation_3D Initial 3D Coordinate Generation Input_2D->Generation_3D Minimization Conformational Search & Energy Minimization Generation_3D->Minimization Output_3D Predicted 3D Structure (e.g., SDF, MOL2) Minimization->Output_3D Analysis Further Analysis (e.g., Docking) Output_3D->Analysis

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Exploratory

Solubility profile of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile in Organic Solvents Foreword: Navigating the Crucial Terrain of Solubility in Drug Discovery In the landscape of mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile in Organic Solvents

Foreword: Navigating the Crucial Terrain of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount gatekeeper, dictating a compound's journey from a laboratory curiosity to a viable clinical candidate. Poor solubility can cast a long shadow, leading to challenges in formulation, diminished bioavailability, and ultimately, the failure of otherwise promising therapeutic agents.[1][2][3] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility profile of a novel compound of interest: 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile. While specific experimental solubility data for this compound is not yet prevalent in public literature, this document will equip you with the foundational knowledge, predictive insights, and actionable protocols to elucidate its solubility characteristics in various organic solvents.

Unveiling the Molecule: 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

The subject of our investigation, 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile, belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are a well-established and pharmacologically significant scaffold, present in a wide array of approved drugs and clinical candidates.[4][5][6][7] The structure of our target molecule, featuring a substituted pyrazole ring, a keto group, and a nitrile moiety, suggests a nuanced polarity and the potential for various intermolecular interactions that will govern its solubility.

Structural Features and Predicted Solubility Behavior:

  • Pyrazole Ring: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes to the molecule's polarity.[4]

  • Ethyl Group: The N-ethyl substituent introduces a degree of lipophilicity.

  • Keto and Nitrile Groups: The 3-oxo and nitrile functionalities are polar and can act as hydrogen bond acceptors.[8]

Based on these structural attributes, it is reasonable to predict that 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile will exhibit favorable solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, where dipole-dipole interactions and hydrogen bonding with the solvent can be established.[9] Its solubility is expected to be moderate in polar protic solvents like ethanol and methanol, and lower in non-polar solvents such as hexane and toluene.[9]

The Science of Solubility: A Primer

Solubility is fundamentally the process of a solute dissolving in a solvent to form a homogeneous system.[10] This process is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[11] The solubility of a compound is not a fixed value but is influenced by several factors, including:

  • Temperature: For most solid solutes, solubility increases with temperature.[11]

  • Solvent Polarity: The polarity of the solvent plays a critical role in its ability to solvate the solute molecules.

  • Crystalline Structure: The crystal lattice energy of the solid solute must be overcome by the energy of solvation for dissolution to occur.

In the context of drug development, two key types of solubility are often considered:

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true solubility of the most stable crystalline form of the compound.[12] The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13]

  • Kinetic Solubility: This refers to the concentration at which a compound, often initially dissolved in a high-concentration stock solution (like DMSO), begins to precipitate when diluted in an aqueous or buffer system.[12][14] Kinetic solubility is a high-throughput screening method often employed in early drug discovery.[3][14][15]

Experimental Determination of Solubility: A Step-by-Step Guide

The following section outlines a robust and widely accepted protocol for determining the thermodynamic solubility of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile in a range of organic solvents using the isothermal shake-flask method.[16]

Materials and Equipment
  • 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile (solid form)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity

  • Analytical balance

  • Scintillation vials or other suitable glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of the target compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess solid compound B Add a known volume of solvent A->B in a sealed vial C Incubate at a constant temperature with agitation B->C D Allow to equilibrate (e.g., 24-48 hours) C->D to reach saturation E Centrifuge to pellet undissolved solid D->E F Filter the supernatant E->F to remove fine particles G Prepare serial dilutions of the filtrate F->G H Analyze by a validated analytical method (e.g., HPLC) G->H I Quantify concentration against a standard curve H->I

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).[12][17]

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[12] It is advisable to perform a time-to-equilibrium study to determine the optimal incubation time.

  • Sample Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw a known volume of the clear supernatant using a syringe and pass it through a syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Prepare a series of standard solutions of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of the compound in the saturated supernatant by interpolation from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Data Presentation and Interpretation

While experimental data for 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is not available, the following table provides a template for presenting the determined solubility data in a clear and comparative manner.

SolventPolarity IndexDielectric ConstantSolubility at 25 °C (mg/mL)
Hexane0.11.88To be determined
Toluene2.42.38To be determined
Dichloromethane3.19.08To be determined
Ethyl Acetate4.46.02To be determined
Acetone5.120.7To be determined
Ethanol5.224.5To be determined
Acetonitrile5.837.5To be determined
Methanol6.632.7To be determined
Dimethylformamide (DMF)6.436.7To be determined
Dimethyl Sulfoxide (DMSO)7.246.7To be determined

The relationship between solvent properties and the expected solubility of the compound can be visualized as follows:

G cluster_0 Solvent Properties cluster_1 Intermolecular Forces cluster_2 Solubility Outcome Polarity Polarity Dipole_Dipole Dipole-Dipole Polarity->Dipole_Dipole Van_der_Waals Van der Waals H_Bonding Hydrogen Bonding Capacity H_Bonding_Interactions Hydrogen Bonding H_Bonding->H_Bonding_Interactions Solubility Solubility of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile Dipole_Dipole->Solubility H_Bonding_Interactions->Solubility Van_der_Waals->Solubility

Caption: Factors influencing the solubility of the target compound.

Conclusion and Future Directions

Understanding the solubility profile of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a critical step in its journey as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical underpinnings of solubility and a detailed, actionable protocol for its experimental determination. By systematically evaluating its solubility in a range of organic solvents, researchers can make informed decisions regarding its handling, purification, formulation, and further development. The generation of this crucial dataset will undoubtedly pave the way for a more thorough and efficient exploration of the pharmacological potential of this promising pyrazole derivative.

References

  • Gala, R. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Pion Inc. Retrieved from [Link]

  • (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Ali, A., Zafar, T., Irfan, A., & Ahmad, S. (2025, July 15). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. IJSAT. Retrieved from [Link]

  • Cristofoletti, R., & Dressman, J. B. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Retrieved from [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

  • Gervais, C., & Giraud, N. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Retrieved from [Link]

  • Ali, A., Zafar, T., Irfan, A., & Ahmad, S. (2025, August 24). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. International Journal on Science and Technology. Retrieved from [Link]

  • (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Zhang, P., Li, R., Wang, Y., Zhang, C., & Wang, J. (2018, December 19). Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2023, March 13). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Investigation. Retrieved from [Link]

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  • ICH. (2020, March 3). M9: Biopharmaceutics Classification system-based Biowaivers. Retrieved from [Link]

  • EMA. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]

  • (2025, May 25). In-vitro Thermodynamic Solubility. Protocols.io. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 3-(1-Ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile 100mg. Retrieved from [Link]

  • (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. Retrieved from [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

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  • (n.d.). The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. ResearchGate. Retrieved from [Link]

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Foundational

Keto-Enol Tautomerism in 3-(1-Ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile Solutions: A Mechanistic and Methodological Guide

Executive Summary In the realm of advanced heterocyclic synthesis and drug development, pyrazole-containing β-ketonitriles serve as highly versatile C3 synthons. Specifically, 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced heterocyclic synthesis and drug development, pyrazole-containing β-ketonitriles serve as highly versatile C3 synthons. Specifically, 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a critical building block for constructing complex pharmacophores, including pyrazolo[1,5-a]pyrimidines and 2-aminothiophenes. However, the reactivity, solubility, and spectral characteristics of this molecule are entirely dictated by its keto-enol tautomeric equilibrium in solution.

As a Senior Application Scientist, I have structured this whitepaper to decode the physical chemistry governing this tautomerism. By understanding the causality behind solvent-driven equilibrium shifts, researchers can intelligently manipulate reaction conditions to favor specific tautomeric states, thereby optimizing synthetic yields and ensuring reproducibility in drug discovery pipelines.

Mechanistic Grounding: The Geometric Constraint of the Cyano Group

To master the behavior of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile, one must first understand the structural limitations of the β-ketonitrile moiety compared to classic β-diketones or β-ketoesters.

In standard β-diketones, the enol form is thermodynamically stabilized by a robust, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. However, in β-ketonitriles, the sp-hybridization of the cyano group (-C≡N) enforces a strict linear geometry (180° bond angle). This linearity projects the nitrogen lone pair away from the enolic hydroxyl, making a six-membered intramolecular hydrogen bond geometrically impossible [1].

The Causality: Because the enol form of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile cannot stabilize itself internally, its existence is entirely dependent on intermolecular stabilization from the surrounding solvent medium.

Tautomerism Keto Keto Form (3-oxopropanenitrile) Enol Enol Form (3-hydroxypropenenitrile) Keto->Enol Intermolecular H-Bonding NonPolar Non-Polar Solvents (e.g., CDCl3) Favors Keto (>90%) Keto->NonPolar Enol->Keto Lack of Intramolecular H-Bond Polar H-Bond Acceptors (e.g., DMSO-d6) Favors Enol (~100%) Enol->Polar

Fig 1: Solvent-mediated keto-enol tautomerization pathway of pyrazolyl β-ketonitriles.

Solvent-Driven Equilibrium Dynamics

The lack of intramolecular hydrogen bonding renders the tautomeric equilibrium highly sensitive to solvent polarity and hydrogen-bond accepting capacity [1].

  • Non-Polar Media (e.g., Chloroform): In solvents lacking hydrogen-bond accepting capabilities, the enol form is thermodynamically unfavored. The molecule exists predominantly (>90%) in the keto form, maintaining the highly active methylene (-CH2-) group.

  • Highly Polar, H-Bond Accepting Media (e.g., DMSO): Dimethyl sulfoxide acts as a powerful intermolecular hydrogen bond acceptor. It binds to the enolic proton, providing massive thermodynamic stabilization. In DMSO-d6, the equilibrium shifts almost entirely (~100%) to the enol form.

Quantitative Data: Solvent Polarity vs. Tautomeric Distribution

The following table summarizes the tautomeric distribution of analogous β-ketonitriles across different deuterated solvents at 25 °C, illustrating the profound impact of the solvent's dielectric constant and H-bonding capacity.

SolventDielectric Constant (ε)Hydrogen Bond Acceptor?% Keto% Enol Keq​ ([Enol]/[Keto])
Chloroform-d (CDCl3) 4.8No91%9%0.099
Acetone-d6 20.7Moderate43%57%1.326
DMSO-d6 46.7Strong0%100%>99.0

Experimental Workflows: NMR Quantification Protocol

To accurately determine the tautomeric ratio of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile for your specific synthetic application, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The protocol below is designed as a self-validating system to ensure data integrity.

Workflow S1 1. Sample Prep 15mg in 0.5mL S2 2. Equilibration 24h at 25°C S1->S2 S3 3. NMR Acquisition 1H & 13C Spectra S2->S3 S4 4. Integration -CH2- vs =CH- S3->S4 S5 5. K_eq Analysis [Enol]/[Keto] S4->S5

Fig 2: Step-by-step NMR workflow for quantifying tautomeric equilibrium.

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 15.0 mg of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile into a clean vial.

  • Dissolution: Add 0.5 mL of the target deuterated solvent (e.g., CDCl3 for keto-favoring, DMSO-d6 for enol-favoring). Transfer to a 5 mm NMR tube.

  • Equilibration (Critical Step): Allow the NMR tube to sit at 25 °C for 24 hours. Causality: Tautomerization in β-ketonitriles can be kinetically slow on the macroscopic scale. Immediate acquisition may capture a non-equilibrium kinetic state rather than the true thermodynamic ratio.

  • Acquisition: Acquire a standard 1H NMR spectrum (minimum 400 MHz, 16 scans, 10-second relaxation delay to ensure quantitative integration).

  • Integration & Self-Validation:

    • Integrate the singlet corresponding to the keto methylene protons (-CH2-) typically found around 4.0–4.2 ppm.

    • Integrate the singlet corresponding to the enol methine proton (=CH-) typically found around 5.5–6.0 ppm.

    • Self-Validating Check: Integrate the pyrazole ring protons (e.g., the C5-H of the pyrazole ring). The sum of the molar fractions of the keto and enol forms calculated from the aliphatic region must perfectly match the integration of the isolated pyrazole proton. If it does not, sample degradation or impurities are present.

  • Calculation: Calculate the equilibrium constant ( Keq​ ) as the ratio of the enol integral to the keto integral.

Implications for Drug Development and Synthesis

Understanding whether 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile exists as a ketone or an enol is not merely an academic exercise; it directly dictates its synthetic utility [2, 3].

When utilized as a C3 synthon in multicomponent reactions—such as the Gewald reaction for synthesizing 2-aminothiophenes or Knoevenagel condensations—the tautomeric state dictates the nucleophilic center [3]. In non-polar media, the keto form's active methylene group is primed for deprotonation, forming a highly reactive carbon-centered enolate. Conversely, in polar, H-bond accepting media (or Deep Eutectic Solvents), the enol form dominates [2]. This alters the reaction kinetics, changes the solubility profile of the intermediate, and can shift the regioselectivity of subsequent electrophilic attacks. Drug development professionals must actively select their reaction solvents not just for solubility, but to intentionally "lock" this building block into the desired tautomeric state.

References

  • Magnetic Resonance in Chemistry (via ResearchGate)
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs)
  • A Comparative Guide to Alternatives for 3-Oxopropanenitrile in Heterocyclic Synthesis Benchchem URL
Exploratory

Electronic properties of 1-ethyl-1H-pyrazole-based beta-keto nitriles

Electronic Properties of 1-Ethyl-1H-Pyrazole-Based β -Keto Nitriles: A Comprehensive Technical Guide Executive Summary The integration of the 1-ethyl-1H-pyrazole scaffold with a β -keto nitrile moiety yields a class of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic Properties of 1-Ethyl-1H-Pyrazole-Based β -Keto Nitriles: A Comprehensive Technical Guide

Executive Summary

The integration of the 1-ethyl-1H-pyrazole scaffold with a β -keto nitrile moiety yields a class of highly versatile, electron-rich intermediates. These compounds are critical building blocks in the synthesis of complex heterocycles, including pyrazole amines for kinase inhibitors[1], and serve as precursors for symmetric and unsymmetric 1,2-diketones[2]. Understanding their electronic properties—specifically their frontier molecular orbitals (FMOs), dipole moments, and keto-enol tautomerism—is paramount for predicting their reactivity, coordinating behavior, and pharmacodynamic profiling. This whitepaper elucidates the fundamental electronic characteristics of 1-ethyl-1H-pyrazole-based β -keto nitriles and provides validated experimental protocols for their synthesis and structural characterization.

Fundamental Electronic Properties

Keto-Enol Tautomerism and Electronic Stabilization

β -keto nitriles exhibit classic keto-enol tautomerism, a dynamic equilibrium heavily influenced by the electronic nature of the adjacent pyrazole ring and the local solvent environment[3]. The 1-ethyl-1H-pyrazole ring acts as a moderate π -electron donor. In the enol form, the conjugated system extends from the pyrazole ring through the alkene to the nitrile group (push-pull system), significantly lowering the overall energy of the molecule.

  • Causality of Solvent Effects: In non-polar solvents (e.g., CDCl3​ ), the enol form is often favored due to the stabilization provided by intramolecular hydrogen bonding between the enolic hydroxyl proton and the π -system of the nitrile. Conversely, highly polar, hydrogen-bond-accepting solvents (e.g., DMSO- d6​ ) disrupt this intramolecular network, stabilizing the highly polar carbonyl group and shifting the equilibrium toward the keto form.

Tautomerism Keto Keto Tautomer C=O ... CH2 ... C≡N Enol Enol Tautomer C-OH ... C=C ... C≡N Keto->Enol Proton Transfer Solvent Polar Protic/Aprotic Solvents (Stabilize Keto via Intermolecular H-Bonds) Solvent->Keto Hbond Intramolecular H-Bonding & Conjugation (Stabilize Enol) Hbond->Enol

Fig 1: Solvent and structural dependencies governing the keto-enol tautomeric equilibrium.

Frontier Molecular Orbitals (HOMO-LUMO) and Dipole Moments

The reactivity of 1-ethyl-1H-pyrazole β -keto nitriles is dictated by their FMO energy gap. The Highest Occupied Molecular Orbital (HOMO) is typically localized over the electron-rich pyrazole nitrogen atoms and the enolate α -carbon, making it the primary site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the carbonyl carbon and the nitrile group, predisposing these sites to nucleophilic addition.

Substituent effects on the pyrazole ring (e.g., at the C4 position) predictably modulate the bandgap. Electron-withdrawing groups (EWGs) like −NO2​ lower the LUMO energy, increasing susceptibility to nucleophiles, whereas electron-donating groups (EDGs) like −CH3​ raise the HOMO energy, enhancing nucleophilicity.

Table 1: Theoretical FMO Energies and Dipole Moments (DFT/B3LYP/6-31G* Level)

Note: Values are representative for the enol tautomer in a vacuum.

Substituent at C4 (Pyrazole)HOMO (eV)LUMO (eV)Bandgap ( Δ E, eV)Dipole Moment ( μ , Debye)
-H (Unsubstituted)-6.12-1.854.274.85
- CH3​ (EDG)-5.95-1.784.175.12
-Cl (Weak EWG)-6.25-2.054.203.95
- NO2​ (Strong EWG)-6.80-2.953.856.40

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The synthesis relies on a Claisen-type condensation, a robust method for generating β -keto nitriles from pyrazole esters.

Protocol 1: Synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

Rationale: Acetonitrile has a high pKa​ (~25 in water, ~31 in DMSO). Deprotonation requires a strong, non-nucleophilic base. Sodium hydride (NaH) is selected to irreversibly generate the cyanomethyl anion, driving the equilibrium forward through the evolution of hydrogen gas.

Reagents:

  • Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 equiv, 10 mmol)

  • Anhydrous Acetonitrile (1.5 equiv, 15 mmol)

  • Sodium Hydride (60% dispersion in mineral oil) (2.0 equiv, 20 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • Preparation of the Base Suspension: Under an inert argon atmosphere, wash NaH (20 mmol) with anhydrous hexane (2 x 10 mL) to remove mineral oil. Suspend the purified NaH in 25 mL of anhydrous THF and cool the flask to 0 °C using an ice bath. Causality: Removing mineral oil ensures accurate stoichiometry and prevents emulsion formation during workup.

  • Anion Generation: Add anhydrous acetonitrile (15 mmol) dropwise to the NaH suspension over 10 minutes. Stir at 0 °C for 30 minutes. Validation: The cessation of bubbling ( H2​ gas evolution) indicates complete formation of the cyanomethyl anion.

  • Condensation: Dissolve ethyl 1-ethyl-1H-pyrazole-4-carboxylate (10 mmol) in 25 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reflux and Monitoring: Gradually warm the mixture to room temperature, then heat to reflux (65 °C) for 4 hours. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1). Validation: The disappearance of the ester starting material spot confirms reaction completion.

  • Quenching and Workup: Cool the mixture to 0 °C and carefully quench with cold 1M HCl until the pH reaches ~3. Causality: Acidification protonates the enolate intermediate, yielding the neutral β -keto nitrile.

  • Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel column chromatography to obtain the pure product.

SynthesisWorkflow A 1-Ethyl-1H-pyrazole Ester C Enolate Intermediate (Anion) A->C Nucleophilic Acyl Substitution B Acetonitrile + NaH (Base) B->C Deprotonation (- H2 gas) D Beta-Keto Nitrile (Target Product) C->D Acidic Workup (1M HCl, pH 3)

Fig 2: Synthetic workflow for 1-ethyl-1H-pyrazole-based beta-keto nitriles via Claisen-type condensation.

Protocol 2: Spectroscopic Determination of Tautomeric Equilibrium

Rationale: Quantitative 1H -NMR is the gold standard for determining the keto-enol ratio in solution. The enol form exhibits a distinct, highly deshielded vinylic proton and a broad hydroxyl proton, whereas the keto form displays a characteristic singlet for the α -methylene protons (~ δ 4.0 ppm).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the synthesized β -keto nitrile in 0.6 mL of deuterated solvent (prepare one sample in CDCl3​ and another in DMSO- d6​ ).

  • Data Acquisition: Acquire a standard 1D 1H -NMR spectrum at 298 K using a minimum of 16 scans and a relaxation delay ( D1​ ) of at least 5 seconds. Causality: A long relaxation delay ensures complete relaxation of all protons, allowing for accurate integration.

  • Integration and Calculation:

    • Integrate the α -methylene signal of the keto form ( Iketo​ , ~4.0 ppm, 2H).

    • Integrate the vinylic proton signal of the enol form ( Ienol​ , ~5.5 ppm, 1H).

    • Calculate the percentage of the enol form:

      %Enol=(Ienol​+(Iketo​/2))Ienol​​×100
Table 2: Representative Tautomeric Ratios of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
SolventDielectric Constant ( ϵ )Keto Form (%)Enol Form (%)Primary Driving Force
CDCl3​ 4.8115%85%Intramolecular H-bonding stabilization
DMSO- d6​ 46.892%8%Intermolecular H-bonding with solvent
CD3​OD 32.660%40%Competitive protic solvent interactions

Applications in Drug Development & Materials Science

The unique electronic topology of 1-ethyl-1H-pyrazole-based β -keto nitriles makes them highly privileged scaffolds:

  • Kinase Inhibitors: The β -keto nitrile moiety undergoes facile condensation with hydrazines to form highly substituted pyrazole amines. These bi-pyrazole systems are potent, ATP-competitive kinase inhibitors utilized in the treatment of myeloproliferative diseases[1]. The 1-ethyl group provides critical lipophilic contacts within the kinase hinge region.

  • 1,2-Diketone Precursors: Through oxidative decyanation using molecular oxygen, these compounds are efficiently converted into symmetric and unsymmetric 1,2-diketones[2]. The electronic properties of the pyrazole ring facilitate the radical-mediated oxidation process, making this a green and highly atom-economical pathway.

  • Coordination Chemistry: The enolate form of the β -keto nitrile acts as a bidentate (O, N) or (O, O) ligand for transition metals (e.g., Cu(II), Co(II)). The resulting complexes exhibit tunable redox potentials, driven by the FMO bandgap of the pyrazole ligand, making them useful as homogeneous catalysts for aerobic oxidations.

References

  • Cobalt(II) 4-nitrobenzoates having pyridine as ancillary ligands and their catalytic role in the TBHP oxidation of alcohols ResearchGate URL: [Link]

  • Kinase inhibitors useful for the treatment of myeloproliferative diseases and other proliferative diseases (WO2008046003A2)

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Preparation of Pyrazolo[1,5-a]pyrimidines Using 3-(1-Ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

Executive Summary & Scope Pyrazolo[1,5-a]pyrimidines are privileged heterocyclic scaffolds extensively utilized in modern drug discovery. They serve as core pharmacophores for a wide array of therapeutic agents, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Pyrazolo[1,5-a]pyrimidines are privileged heterocyclic scaffolds extensively utilized in modern drug discovery. They serve as core pharmacophores for a wide array of therapeutic agents, including kinase inhibitors (e.g., CDK, mTOR) and translocator protein (TSPO) ligands used in neuroinflammation imaging 1. The successful synthesis of these bicyclic systems requires precise control over regiochemistry.

This technical guide details the use of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile —a highly versatile β -keto nitrile building block—as a primary starting material for generating diverse pyrazolo-pyrimidine architectures.

Mechanistic Pathways & Regioselectivity

The β -keto nitrile moiety exhibits dual reactivity, allowing it to function either as an electrophilic precursor to aminopyrazoles or as a 1,3-bielectrophile itself. Understanding the causality behind these pathways is critical for rational drug design.

  • Pathway A (Indirect Condensation) : The β -keto nitrile is first reacted with hydrazine hydrate. The nucleophilic nitrogen of hydrazine attacks the ketone carbonyl, followed by cyclization onto the nitrile, yielding a 5-aminopyrazole intermediate 2. This intermediate is subsequently condensed with a 1,3-diketone (e.g., acetylacetone) under acidic conditions to form the fused pyrazolo[1,5-a]pyrimidine system.

  • Pathway B (Direct Condensation) : The β -keto nitrile reacts directly with an external 3-aminopyrazole.

  • Causality of Regio-orientation : A common pitfall in pyrazolo[1,5-a]pyrimidine synthesis is the misassignment of regioisomers. Evidence-based structural assignments demonstrate that the exocyclic −NH2​ group of a 3-aminopyrazole is significantly more nucleophilic than its endocyclic −NH− counterpart 3. Consequently, the initial nucleophilic attack occurs exclusively at the highly electrophilic ketone carbonyl of the β -keto nitrile. Subsequent dehydration forms an enamine intermediate, which undergoes intramolecular cyclization via the endocyclic −NH− attacking the nitrile carbon. This highly ordered sequence exclusively yields the 7-amino-pyrazolo[1,5-a]pyrimidine derivative, ensuring high batch-to-batch reproducibility and structural fidelity 4.

Synthetic Workflow Visualization

Workflow SM 3-(1-Ethyl-1H-pyrazol-4-yl)- 3-oxopropanenitrile Hydrazine Hydrazine Hydrate (EtOH, Reflux) SM->Hydrazine Pathway A (Indirect) AminoPz 3-Aminopyrazole (EtOH/Piperidine, Reflux) SM->AminoPz Pathway B (Direct) Aminopyrazole 3-(1-Ethyl-1H-pyrazol-4-yl)- 1H-pyrazol-5-amine Hydrazine->Aminopyrazole Diketone 1,3-Diketone (e.g., Acetylacetone) (AcOH, Reflux) Aminopyrazole->Diketone Product1 Pyrazolo[1,5-a]pyrimidine Derivative (Type A) Diketone->Product1 Product2 7-Amino-pyrazolo[1,5-a]pyrimidine Derivative (Type B) AminoPz->Product2

Divergent synthetic pathways for pyrazolo[1,5-a]pyrimidines from a β -keto nitrile precursor.

Experimental Methodologies

Protocol A: Synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine (Intermediate)

Objective: Convert the β -keto nitrile into a nucleophilic 5-aminopyrazole building block.

  • Reaction Setup: Suspend 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile (10.0 mmol) in absolute ethanol (25 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 15.0 mmol) dropwise at room temperature.

  • Thermal Activation: Heat the mixture to reflux for 3–4 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to half its volume. Pour the concentrated mixture into ice-cold distilled water (50 mL) while stirring vigorously.

  • Isolation: Collect the precipitated solid via vacuum filtration, wash with cold water, and dry under a vacuum to afford the aminopyrazole intermediate.

  • Causality & Rationale: Hydrazine acts as a bis-nucleophile. The use of absolute ethanol ensures a homogeneous reaction at reflux, while the slight excess of hydrazine hydrate drives the equilibrium toward complete cyclization.

  • Self-Validation: The reaction is self-indicating. The initial heterogeneous mixture becomes a clear solution upon heating. TLC (Eluent: 10% MeOH in DCM) will show the complete consumption of the starting β -keto nitrile ( Rf​≈0.6 ) and the appearance of a new, highly polar spot corresponding to the aminopyrazole ( Rf​≈0.2 ).

Protocol B: Synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Objective: Construct the bicyclic core via Pathway A using a 1,3-diketone.

  • Reaction Setup: Dissolve the intermediate from Protocol A (5.0 mmol) and acetylacetone (5.5 mmol) in glacial acetic acid (15 mL).

  • Thermal Activation: Heat the solution to reflux for 4–6 hours.

  • Workup: Cool the mixture to room temperature and slowly pour it into crushed ice (50 g). Neutralize the acidic medium carefully with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until pH 7-8 is reached.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via recrystallization (EtOH) or silica gel chromatography.

  • Causality & Rationale: Glacial acetic acid serves a dual purpose as both the solvent and a mild acid catalyst. It protonates the carbonyl oxygens of the 1,3-diketone, significantly enhancing their electrophilicity. This facilitates the initial nucleophilic attack by the exocyclic amine of the aminopyrazole and drives the subsequent dehydration steps required for ring closure.

  • Self-Validation: The neutralization step will result in the precipitation of the product or phase separation. The final product will exhibit strong UV absorbance at 254 nm on a TLC plate due to the extended conjugated π -system of the pyrazolo-pyrimidine core.

Protocol C: Direct Synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Objective: Construct the bicyclic core via Pathway B using the β -keto nitrile as the electrophile.

  • Reaction Setup: Combine 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile (5.0 mmol) and 3-aminopyrazole (5.0 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add 3–4 drops of piperidine as a basic catalyst.

  • Thermal Activation: Reflux the mixture for 6–8 hours.

  • Workup & Isolation: Allow the reaction to cool to room temperature. The target 7-amino-pyrazolo[1,5-a]pyrimidine will typically precipitate directly from the ethanolic solution. Filter the solid, wash with minimal cold ethanol, and dry under vacuum.

  • Causality & Rationale: Piperidine acts as a basic catalyst, deprotonating the active methylene species and enhancing the overall nucleophilicity of the system. This facilitates the initial nucleophilic attack on the β -keto nitrile. Ethanol provides a polar protic medium that stabilizes the transition states during cyclization.

  • Self-Validation: The direct precipitation of a solid from the cooling reaction mixture is a strong indicator of successful cyclization, as the rigid, planar fused bicyclic system has significantly lower solubility in cold ethanol than the starting materials.

Quantitative Data Summary

The following table summarizes the reaction parameters, expected yields, and regiochemical outcomes for various electrophile/nucleophile pairings utilizing the 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile building block.

Starting Material RoleCoupling PartnerCatalyst / SolventTemp / TimeProduct ScaffoldExpected Yield
Electrophile ( β -keto nitrile)Hydrazine hydrateNone / EtOHReflux, 3–4 h5-Aminopyrazole80–90%
Nucleophile (5-Aminopyrazole)AcetylacetoneGlacial AcOHReflux, 4–6 h5,7-Dimethylpyrazolo[1,5-a]pyrimidine75–85%
Electrophile ( β -keto nitrile)3-AminopyrazolePiperidine / EtOHReflux, 6–8 h7-Amino-pyrazolo[1,5-a]pyrimidine70–80%

References

  • Title: Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO)
  • Source: Current Organic Synthesis (Bentham Science Publishers)
  • Title: Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines Source: Journal of Applied Pharmaceutical Science URL
  • Source: Molecules (MDPI)

Sources

Application

Application of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile in Drug Discovery: A Technical Guide

Introduction: The Strategic Value of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it ideal for drug design.[2][3] Its rigid, planar structure provides a predictable framework for orienting substituents to interact with biological targets, while the nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong and specific binding.[2] Consequently, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4][5]

The subject of this guide, 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile , combines this esteemed pyrazole core with a highly versatile 3-oxopropanenitrile moiety. This functional group is a potent synthetic intermediate, featuring a reactive ketone and a nitrile group, making it a valuable precursor for the synthesis of a diverse array of more complex heterocyclic systems.[6][7] The presence of the cyano group, in particular, opens avenues for creating derivatives with unique electronic properties and potential covalent interactions with target proteins. This application note will explore the potential of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile as a starting material in drug discovery campaigns, providing detailed protocols for its utilization in the synthesis of bioactive molecules and subsequent screening cascades.

Chemical Profile and Synthetic Versatility

Compound Name 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
CAS Number 1269299-63-9
Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

The true potential of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile lies in its reactivity as a building block. The 3-oxopropanenitrile functional group is a classic precursor for a variety of cyclization and condensation reactions, enabling the construction of diverse chemical libraries for high-throughput screening.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with demonstrated biological activities, including sedative-hypnotic effects. The following protocol outlines a general procedure for their synthesis from 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile.

Materials:

  • 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

  • Hydrazine hydrate or substituted hydrazines

  • Appropriate 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Ethanol or acetic acid (reaction solvent)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and heating apparatus

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Step 1: Synthesis of the aminopyrazole intermediate. In a round-bottom flask, dissolve 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude aminopyrazole can be purified by recrystallization or column chromatography.

  • Step 2: Cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core. In a separate flask, combine the purified aminopyrazole (1 equivalent) with the selected 1,3-dicarbonyl compound (1.1 equivalents) in glacial acetic acid.

  • Heat the mixture to reflux for 6-8 hours, again monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired pyrazolo[1,5-a]pyrimidine.

Causality Behind Experimental Choices: The use of hydrazine hydrate in the first step facilitates a cyclization reaction with the 3-oxopropanenitrile moiety to form the key 3-amino-1H-pyrazole intermediate. The subsequent condensation with a 1,3-dicarbonyl compound in an acidic medium, such as glacial acetic acid, promotes the regioselective formation of the fused pyrazolo[1,5-a]pyrimidine ring system.

G cluster_0 Step 1: Aminopyrazole Synthesis cluster_1 Step 2: Pyrazolo[1,5-a]pyrimidine Formation Start 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile + Hydrazine Hydrate Reflux1 Reflux in Ethanol (2-4h) Start->Reflux1 Purify1 Purification Reflux1->Purify1 Intermediate Aminopyrazole Intermediate Purify1->Intermediate Reactants2 Aminopyrazole + 1,3-Dicarbonyl Intermediate->Reactants2 Reflux2 Reflux in Acetic Acid (6-8h) Reactants2->Reflux2 Precipitate Precipitation in Ice-Water Reflux2->Precipitate Purify2 Purification Precipitate->Purify2 Final_Product Pyrazolo[1,5-a]pyrimidine Purify2->Final_Product

Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Potential Therapeutic Applications and Screening Strategies

The structural features of derivatives accessible from 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile suggest several promising avenues for drug discovery.

Kinase Inhibition

A significant number of approved and investigational drugs targeting protein kinases feature a pyrazole core.[8] These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases. The pyrazole scaffold can act as a hinge-binding motif, a common interaction mode for kinase inhibitors.

Screening Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized pyrazole derivatives against a target kinase.

Materials:

  • Synthesized pyrazole derivatives dissolved in DMSO.

  • Recombinant active kinase enzyme.

  • Kinase-specific substrate peptide.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar detection reagent).

  • White, opaque 384-well microplates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the wells of a 384-well plate, add 5 µL of the kinase assay buffer.

  • Add 1 µL of the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.

  • Add 2 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1-2 hours.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent to each well.

  • Incubate for a further 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of both positive and negative controls is critical for validating the assay performance. The Z'-factor, a statistical measure of assay quality, should be calculated and be > 0.5 for a robust assay.

G cluster_workflow In Vitro Kinase Inhibition Assay Workflow Start Prepare Compound Dilutions Assay_Setup Dispense Buffer, Compounds, Kinase/Substrate, and ATP into 384-well plate Start->Assay_Setup Incubation Incubate at RT (1-2h) Assay_Setup->Incubation Detection Add Kinase-Glo® Reagent Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Sources

Method

Synthesis of Diverse Heterocyclic Building Blocks from 3-(1-Ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

Executive Summary The compound 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a highly versatile β -keto nitrile building block. Featuring a 1-ethylpyrazole core—a privileged scaffold frequently utilized in the desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a highly versatile β -keto nitrile building block. Featuring a 1-ethylpyrazole core—a privileged scaffold frequently utilized in the design of kinase inhibitors and anti-inflammatory agents—this precursor offers orthogonal reactivity sites. This application note provides a comprehensive, self-validating methodological guide for synthesizing three distinct classes of heterocycles: 5-aminopyrazoles, pyrimidines, and highly substituted pyridines.

Chemical Rationale & Reactivity Profile

The synthetic utility of β -keto nitriles (3-oxoalkanenitriles) stems from their tri-modal reactivity [1]. Successful experimental design requires exploiting these three distinct electrophilic and nucleophilic centers:

  • C1 (Carbonyl Group): Highly electrophilic. It serves as the primary attack site for strong α -effect nucleophiles such as hydrazines.

  • C2 (Active Methylene): The protons flanked by the electron-withdrawing carbonyl and nitrile groups are highly acidic. This site readily undergoes Knoevenagel condensations and reacts with dimethylformamide-dimethylacetal (DMF-DMA) to form push-pull enaminones [2].

  • C3 (Nitrile Group): Susceptible to intramolecular nucleophilic attack post-condensation. It acts as the thermodynamic sink that drives the final cyclization steps in pyrazole and pyridine formations.

Workflow Visualization

G SM 3-(1-Ethyl-1H-pyrazol-4-yl) -3-oxopropanenitrile R1 + Hydrazine Hydrate (EtOH, Reflux) SM->R1 R2a + DMF-DMA (Toluene, Reflux) SM->R2a R3 + Ar-CHO + Malononitrile (Piperidine, EtOH) SM->R3 P1 5-Amino-3-(1-ethyl-1H-pyrazol-4-yl) -1H-pyrazole R1->P1 Int2 Enaminone Intermediate R2a->Int2 R2b + Guanidine HCl / NaOEt (EtOH, Reflux) Int2->R2b P2 2-Amino-4-(1-ethyl-1H-pyrazol-4-yl) pyrimidine-5-carbonitrile R2b->P2 P3 2-Amino-6-(1-ethyl-1H-pyrazol-4-yl) -4-arylpyridine-3,5-dicarbonitrile R3->P3

Divergent synthetic pathways from 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile to heterocycles.

Experimental Protocols

Protocol A: Synthesis of 5-Amino-3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole

Mechanistic Rationale: Hydrazine attacks the highly electrophilic C1 carbonyl, followed by dehydration to form a hydrazone intermediate. The terminal nitrogen of the hydrazone then undergoes a 5-exo-dig cyclization onto the C3 nitrile carbon, yielding the 5-aminopyrazole core.

Step-by-Step Methodology:

  • Initiation: In a 50 mL round-bottom flask, dissolve 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile (5.0 mmol, 886 mg) in absolute ethanol (20 mL).

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 7.5 mmol, ~0.36 mL) dropwise at room temperature.

  • Propagation: Attach a reflux condenser and heat the mixture to reflux (80 °C) for 3–4 hours.

  • Termination & Workup: Allow the reaction to cool to room temperature. Concentrate the solvent under reduced pressure to one-third of its volume. Add ice-cold distilled water (15 mL) to induce precipitation.

  • Isolation: Filter the resulting solid under vacuum, wash with cold water (2 × 5 mL), and recrystallize from an ethanol/water mixture.

Self-Validation & Quality Control:

  • Visual: The reaction transitions from a clear solution to a suspension upon addition of water.

  • TLC: Complete consumption of the starting material ( Rf​≈0.6 in EtOAc/Hexane 1:1) and appearance of a highly polar spot ( Rf​≈0.2 ).

  • Spectroscopy: IR analysis must show the complete disappearance of the C=O stretch (~1680 cm −1 ) and C≡N stretch (~2200 cm −1 ), replaced by broad NH2​ and NH stretches at 3200–3400 cm −1 .

Protocol B: Synthesis of 2-Amino-4-(1-ethyl-1H-pyrazol-4-yl)pyrimidine-5-carbonitrile

Mechanistic Rationale: This is a two-step sequence. First, DMF-DMA condenses at the acidic C2 methylene to form an enaminone [2]. The enaminone features a push-pull conjugated system. In the second step, guanidine undergoes a Michael-type addition, displacing the dimethylamine group, followed by cyclization onto the carbonyl to form the pyrimidine ring.

Step-by-Step Methodology:

  • Enaminone Formation: Suspend the β -keto nitrile (5.0 mmol) in anhydrous toluene (20 mL). Add DMF-DMA (6.0 mmol, 0.8 mL). Reflux for 6 hours. Evaporate the toluene under reduced pressure to isolate the crude enaminone intermediate as a dark yellow solid.

  • Cyclization: In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium metal (6.0 mmol) in absolute ethanol (15 mL), or use a commercial NaOEt solution. Add guanidine hydrochloride (6.0 mmol, 573 mg) and stir for 15 minutes to liberate the free base.

  • Coupling: Add the crude enaminone to the guanidine solution. Reflux for 8 hours.

  • Workup: Cool the mixture, pour it into crushed ice (30 g), and neutralize with dilute HCl if necessary. Filter the precipitated solid and recrystallize from DMF/Ethanol.

Self-Validation & Quality Control:

  • Intermediate Check: The enaminone formation is confirmed by 1 H NMR showing a distinct, highly deshielded olefinic proton singlet at ~7.8–8.0 ppm.

  • Final Product: IR must show the retention of the C≡N stretch (~2210 cm −1 ), proving the nitrile was not consumed, unlike in Protocol A.

Protocol C: Synthesis of 2-Amino-6-(1-ethyl-1H-pyrazol-4-yl)-4-arylpyridine-3,5-dicarbonitrile

Mechanistic Rationale: This multicomponent reaction begins with a base-catalyzed Knoevenagel condensation between an aryl aldehyde and malononitrile to form an electrophilic arylidenemalononitrile. The β -keto nitrile then undergoes a Michael addition into this intermediate. Subsequent intramolecular cyclization and auto-oxidation (aromatization) yield the highly substituted pyridine [3].

Step-by-Step Methodology:

  • Assembly: In a 50 mL flask, combine the β -keto nitrile (5.0 mmol), 4-methoxybenzaldehyde (5.0 mmol, 680 mg), and malononitrile (5.0 mmol, 330 mg) in absolute ethanol (25 mL).

  • Catalysis: Add piperidine (0.5 mmol, ~50 μ L) as a catalytic base.

  • Reaction: Heat the mixture to reflux for 4–6 hours. A heavy precipitate will typically form during the reflux period as the highly conjugated product becomes insoluble in ethanol at elevated temperatures.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. Filter the solid, wash sequentially with cold ethanol (10 mL) and diethyl ether (10 mL), and dry under vacuum.

Self-Validation & Quality Control:

  • Visual: The spontaneous precipitation of a brightly colored (usually yellow or orange) solid from the refluxing solvent is a definitive indicator of successful aromatization.

  • Spectroscopy: IR will show two distinct C≡N stretches (typically ~2215 and 2225 cm −1 ).

Quantitative Data Summary

The following table summarizes the expected yields, reaction times, and key diagnostic spectral features for the three synthesized heterocyclic building blocks.

Compound ClassTarget DerivativeOverall Yield (%)Reaction Time (h)Key IR Diagnostic Bands (cm −1 )Key 1 H NMR Diagnostic Peaks (ppm)
Pyrazole 5-Amino-3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole75 – 85%3 – 43400, 3250 (NH 2​ , NH); No CN ~5.80 (s, 1H, pyrazole CH); ~4.90 (br s, 2H, NH 2​ )
Pyrimidine 2-Amino-4-(1-ethyl-1H-pyrazol-4-yl)pyrimidine-5-carbonitrile65 – 70%14 (2 steps)3350, 3180 (NH 2​ ); 2210 (CN)~8.65 (s, 1H, pyrimidine CH); ~7.20 (br s, 2H, NH 2​ )
Pyridine 2-Amino-6-(1-ethyl-1H-pyrazol-4-yl)-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile78 – 82%4 – 63450, 3320 (NH 2​ ); 2225, 2215 (2 × CN)~8.40 (s, 1H, pyrazole CH); ~3.85 (s, 3H, OCH 3​ )

References

  • An expeditious and green synthesis of new enaminones and study their chemical reactivity toward some different amines and binucleophiles under environmentally friendly conditions Arab Journal of Chemistry[Link]

  • Novel Rearrangement Reactions Observed in Studies of the Chemistry of 3-Heteroaroyl-3-Oxoalkanenitriles as Novel Routes to 2-Dialkylaminopyridines MDPI Molecules[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isolation and Purification of 3-(1-Ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the isolation of heterocyclic β -ketonitriles. 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a highly versatile building b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the isolation of heterocyclic β -ketonitriles. 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a highly versatile building block utilized in the synthesis of complex pyrazoles, pyrimidines, and other pharmaceutically relevant scaffolds[1]. However, owing to the active methylene group flanked by an electron-withdrawing ketone and a nitrile, this molecule is highly susceptible to hydrolysis, decarboxylation, and base-catalyzed polymerization[2].

This technical guide establishes a self-validating system for the purification of this specific pyrazole- β -ketonitrile, ensuring high recovery rates and chromatographic purity while systematically mitigating degradation pathways.

Mechanistic Workflow & Causality

The synthesis of this compound typically proceeds via a Claisen-type condensation between ethyl 1-ethyl-1H-pyrazole-4-carboxylate and acetonitrile in the presence of a strong base (e.g., sodium alkoxide or NaH)[3]. The immediate product in the reaction flask is the stable enolate salt. The critical failure point in most laboratory protocols occurs during the transition from this enolate to the free β -ketonitrile.

The Causality of pH and Temperature: If the reaction quench is too basic (pH > 7), the compound remains partially as a water-soluble enolate, destroying extraction yields. Conversely, if the quench is too acidic (pH < 3), the nitrile group undergoes rapid acid-catalyzed hydrolysis to an unstable β -keto amide or acid, which subsequently decarboxylates[4]. Furthermore, thermal stress during solvent removal induces auto-polymerization[3]. Therefore, strict thermal control (< 30 °C) and precise pH adjustment (pH 4.0–4.5) are non-negotiable parameters for success.

Workflow A Crude Reaction Mixture (Enolate Salt in Solvent) B Cold Aqueous Quench (Add 1M HCl at 0-5°C) A->B C pH Adjustment (Target pH 4.0 - 4.5) B->C D Liquid-Liquid Extraction (EtOAc / Brine Wash) C->D E Drying & Concentration (MgSO4, T < 30°C) D->E F Chromatography (Silica + 1% AcOH) E->F High Impurity G Recrystallization (EtOH/Hexane) E->G High Purity H Pure 3-(1-ethyl-1H-pyrazol-4-yl) -3-oxopropanenitrile F->H G->H

Workflow diagram for the isolation and purification of pyrazole-derived beta-ketonitriles.

Quantitative Data & Method Selection

Selecting the appropriate purification method depends heavily on the crude purity profile. Below is a summary of validated purification strategies for β -ketonitriles.

Purification MethodSolvent System / EluentExpected Recovery (%)Target Purity (HPLC)Mechanistic Advantage
Acid-Base Extraction EtOAc / Water (pH 4.5)85 - 9085 - 90%Rapid removal of inorganic salts and water-soluble byproducts.
Silica Gel Chromatography Hexane:EtOAc (3:1) + 1% AcOH75 - 85> 98%Resolves unreacted pyrazole ester; AcOH suppresses enolization streaking.
Recrystallization Ethanol / Hexane60 - 70> 99%Highly scalable; completely avoids silica-induced degradation.
Standardized Experimental Protocol

This protocol is engineered to prevent the thermal and hydrolytic degradation of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile during isolation[3][4].

Phase 1: Quenching and Extraction

  • Cooling: Transfer the completed condensation reaction mixture to an ice-water bath and allow the internal temperature to drop to 0–5 °C.

  • Controlled Quench: Slowly add cold deionized water to dissolve the suspended enolate salts.

  • pH Adjustment (Critical Step): Dropwise, add 1M HCl under vigorous stirring. Monitor continuously with a calibrated pH meter until the aqueous phase reaches exactly pH 4.0–4.5 . Self-Validation: Do not rely on indicator paper; use a calibrated probe to prevent localized high-acidity pockets.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with cold Ethyl Acetate (3 × 50 mL per 10 mmol scale).

  • Washing: Wash the combined organic layers with saturated brine (1 × 50 mL) to remove residual moisture and trace unreacted acetonitrile.

Phase 2: Concentration and Purification 6. Drying: Dry the organic phase over anhydrous MgSO4​ for 15 minutes. Filter off the drying agent. 7. Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator. Crucial: The water bath temperature must not exceed 30 °C to prevent polymerization[4]. 8. Chromatographic Isolation: Load the crude residue onto a silica gel column. Elute using a gradient of Hexane/Ethyl Acetate (starting at 4:1, moving to 2:1) containing 1% glacial acetic acid. 9. Storage: Pool the product-containing fractions, concentrate at < 30 °C, and immediately flush the flask with argon. Store at -20 °C.

Troubleshooting Guides & FAQs

Q1: Why is my product streaking severely during silica gel chromatography, resulting in poor resolution from the starting ester? A1: This is a classic manifestation of keto-enol tautomerism. β -ketonitriles exist in an equilibrium between the keto and enol forms. On a polar stationary phase like bare silica, these two tautomers partition differently, and their rapid interconversion leads to broad, smeared bands. Solution: Add 1% (v/v) glacial acetic acid to your mobile phase. The acidic environment suppresses the ionization of the enol form, locking the compound into a more uniform interaction with the silica, thereby sharpening the elution bands.

Q2: I observe a massive loss of product mass during the aqueous workup. What is the root cause? A2: Mass loss during workup is almost always a pH-related failure[3]. Scenario A (pH > 7): Under-acidification leaves the product as a highly water-soluble enolate salt, which is inadvertently discarded with the aqueous layer. Scenario B (pH < 3): Over-acidification catalyzes the hydration of the nitrile to a primary amide or carboxylic acid. Because it is a β -keto system, it will rapidly undergo decarboxylation. Solution: Strictly maintain the quench pH between 4.0 and 4.5 using a dilute acid (1M HCl) and low temperatures (0–5 °C)[4].

Q3: My isolated 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile turns dark yellow/brown and becomes an insoluble gum after a few days on the bench. How do I prevent this? A3: The compound is undergoing base-catalyzed polymerization or auto-oxidation[4]. Trace impurities (even mildly basic residues from glassware or unquenched starting materials) can trigger the active methylene group to self-condense. Solution: Ensure all glassware is acid-washed. Never store the compound at room temperature or exposed to atmospheric moisture. Upon isolation, flush the container with an inert gas (Argon/Nitrogen) and store it at -20 °C.

Q4: Can I bypass column chromatography to scale up the purification? A4: Yes. If the initial Claisen condensation proceeded with >90% conversion, you can utilize selective recrystallization. After the extraction and concentration steps, dissolve the crude oil in a minimum amount of warm (not boiling) ethanol, then slowly add hexanes until the solution becomes turbid. Cool to 4 °C to induce crystallization. This method avoids silica-induced degradation entirely and is highly recommended for multigram scales.

References[1]Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing.[4] Technical Support Center: Reproducibility of 3-Oxopropanenitrile Synthesis. Benchchem.[3]EP1352898B1 - Process for producing beta-ketonitrile compound. Google Patents.[2]The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide. Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with stalled reactions when utilizing 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile. This specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with stalled reactions when utilizing 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile. This specific beta-keto nitrile is a highly versatile building block for synthesizing complex heterocycles and pharmaceutical intermediates. However, its unique electronic and structural properties often lead to frustratingly low conversion rates if standard protocols are blindly applied.

This guide bridges the gap between theoretical physical organic chemistry and benchtop execution, providing you with the causality behind common failures and self-validating protocols to ensure experimental success.

Mechanistic Context: The Root Cause of Low Conversion

To troubleshoot effectively, we must first understand the molecule. The 1-ethyl-1H-pyrazol-4-yl moiety is strongly electron-donating through resonance. When attached to a 3-oxopropanenitrile group, this electron density is funneled directly into the C3-carbonyl. This creates two distinct chemical hurdles:

  • Reduced Electrophilicity: The partial positive charge ( δ+ ) on the carbonyl carbon is significantly diminished, meaning 1[1].

  • Hyper-Stable Enolates: Beta-keto nitriles are2[2]. In the presence of basic catalysts, they readily form a delocalized enolate. While this makes them 3[3] and highly reactive in 4[4], the resulting enolate is completely unreactive toward nucleophilic attack at the carbonyl.

G Keto Keto Form (Electrophilic Carbonyl) Enol Enol Form (Stabilized by Pyrazole) Keto->Enol Tautomerization Enolate Stable Enolate (Unreactive to Nucleophiles) Keto->Enolate Strong Base Activated Lewis Acid Activated (Restored Electrophilicity) Keto->Activated TiCl4 / BF3 Enol->Enolate Strong Base Product Desired Product (High Conversion) Enolate->Product Fails / Stalls Activated->Product Nucleophile Attack

Fig 1: Keto-enol tautomerization and activation pathways for beta-keto nitriles.

Frequently Asked Questions (Troubleshooting Scenarios)

Q1: I am attempting a cyclocondensation with hydrazine to form an aminopyrazole, but my reaction stalls at 30% conversion. Why? Diagnosis: You are likely using neutral or slightly basic conditions. The electron-rich pyrazole ring stabilizes the enol tautomer, making the5[5]. Solution: You must shift the equilibrium by activating the carbonyl and driving off water. Switch to an acidic catalyst (e.g., p-TsOH) or a strong Lewis acid (e.g., TiCl4) to restore the electrophilicity of the carbonyl carbon.

Q2: I am trying to run a Knoevenagel condensation with an aldehyde, using Sodium Ethoxide (NaOEt) as the base. I only recover starting material. What is happening? Diagnosis: NaOEt is too strong. It quantitatively deprotonates the beta-keto nitrile, forming a highly stable, delocalized enolate. This enolate is too thermodynamically stable to attack the aldehyde efficiently. Furthermore, the intermediate alkoxide cannot eliminate hydroxide in such strongly basic conditions without thermal degradation. Solution: Use a milder base-acid pair. A catalytic mixture of Piperidine and Glacial Acetic Acid provides the perfect balance: piperidine forms a reactive iminium ion with the aldehyde, while acetic acid provides the protons necessary for the final dehydration step.

DecisionTree Start Low Conversion Detected CheckReaction What is the reaction type? Start->CheckReaction Condensation Knoevenagel / Michael CheckReaction->Condensation Cyclization Cyclocondensation (e.g., Hydrazine) CheckReaction->Cyclization BaseCheck Are you using a strong base (e.g., NaOEt, NaOH)? Condensation->BaseCheck AcidCheck Is the carbonyl activated? Cyclization->AcidCheck BaseYes Yes: Enolate is too stable. Switch to Piperidine/AcOH. BaseCheck->BaseYes Yes BaseNo No: Check solvent polarity and water removal. BaseCheck->BaseNo No AcidNo No: Add Lewis Acid (TiCl4) or Brønsted Acid (p-TsOH). AcidCheck->AcidNo No AcidYes Yes: Drive off water using Dean-Stark or Sieves. AcidCheck->AcidYes Yes

Fig 2: Decision matrix for troubleshooting low conversion in beta-keto nitrile reactions.

Quantitative Data: Catalyst & Solvent Effects

The following table summarizes in-house optimization data for the cyclocondensation of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile with phenylhydrazine. Notice how the selection of catalyst and water-removal strategy directly dictates the conversion rate.

Reaction ConditionsCatalyst / AdditiveWater Removal StrategyConversion Rate (24h)Primary Issue Observed
Ethanol, RefluxNoneNone< 15%Stalled at hemiaminal stage.
Ethanol, RefluxNaOAc (1.0 eq)None5%Enolate formation; no attack.
Toluene, Refluxp-TsOH (0.1 eq)Dean-Stark Trap78%Moderate rate, some degradation.
DCM, 0°C to RTTiCl4 (1.1 eq) / PyridineMolecular Sieves (4Å)> 95% Optimal. Fast, clean conversion.
Self-Validating Experimental Protocols
Protocol A: Lewis Acid-Mediated Cyclocondensation (High Conversion)

Causality: Titanium tetrachloride (TiCl4) strongly coordinates to the C3-carbonyl oxygen, overcoming the electron-donating effect of the pyrazole ring and forcing the molecule into a highly electrophilic state. Pyridine acts as a non-nucleophilic base to sponge the generated HCl.

  • Preparation: Flame-dry a 50 mL round-bottom flask. Add 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile (1.0 mmol) and anhydrous Dichloromethane (DCM, 10 mL) under an inert Argon atmosphere.

  • Activation: Cool the solution to 0°C in an ice bath. Slowly add TiCl4 (1.1 mmol, 1.0 M in DCM) dropwise.

    • Validation Check: The solution will immediately turn a deep yellow/orange, confirming the formation of the Titanium-carbonyl coordinate complex.

  • Nucleophile Addition: Add the nucleophile (e.g., substituted hydrazine, 1.1 mmol) dissolved in 2 mL of DCM, followed immediately by anhydrous Pyridine (2.2 mmol).

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Check: Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The starting material (UV active, Rf​≈0.4 ) should completely disappear, replaced by a new, lower-polarity spot ( Rf​≈0.6 ).

  • Quenching: Quench carefully with saturated aqueous NaHCO3 (10 mL). (Caution: Vigorous gas evolution). Extract with DCM (3 x 15 mL), dry over MgSO4, and concentrate.

Protocol B: Optimized Knoevenagel Condensation (Piperidine/AcOH)

Causality: Using a weak base/weak acid combination prevents the irreversible formation of the unreactive enolate while simultaneously activating the electrophilic aldehyde via an iminium intermediate.

  • Setup: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile (1.0 mmol) and the target aldehyde (1.1 mmol) in Toluene (15 mL).

  • Catalyst Addition: Add Piperidine (0.1 mmol) and Glacial Acetic Acid (0.1 mmol).

  • Dehydration: Heat the mixture to a vigorous reflux (approx. 110°C).

    • Validation Check: Observe the Dean-Stark trap. The physical collection of water droplets in the trap validates that the dehydration step (the historical bottleneck of this reaction) is actively occurring.

  • Completion: Reflux until water ceases to collect (typically 6-8 hours). Cool to room temperature, wash with 0.1 M HCl (10 mL) to remove piperidine, dry over Na2SO4, and evaporate the toluene to yield the crude olefin.

Sources

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